

Analytical methods for the quantification of monoethyl adipate

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Compound of Interest

Compound Name: Monoethyl adipate

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Application Note: Quantitative Analysis of Monoethyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl adipate (MEA) is the monoester of adipic acid and ethanol. As a metabolite of the plasticizer diethyl adipate and a potential intermediate in various chemical syntheses, the accurate quantification of **monoethyl adipate** in diverse matrices is crucial for toxicological studies, environmental monitoring, and quality control in industrial processes. This document provides detailed application notes and protocols for the quantitative analysis of **monoethyl adipate** using modern analytical techniques.

Analytical Methods Overview

The primary analytical techniques for the quantification of **monoethyl adipate** are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices, while GC-MS provides robust and high-resolution analysis, often requiring derivatization to improve the volatility of the analyte.

Quantitative Data Summary

The following table summarizes typical performance parameters for the analytical methods described. Data for closely related adipate and phthalate monoesters are included to provide a comparative overview, as specific public data for **monoethyl adipate** is limited.[1][2]

Performance Parameter	LC-MS/MS	GC-MS
Limit of Quantification (LOQ)	0.05 - 0.1 µg/L[1]	5 ng/g[3]
Linearity (Correlation Coefficient)	> 0.99[1]	> 0.998[3]
Accuracy (Recovery)	92 - 109%[1]	85.4 - 114.6%[3]
Precision (%RSD)	< 5%[1]	2.5 - 11.3%[3]
Selectivity	High	High
Throughput	High (with online SPE)[1]	Moderate

Experimental Protocols

LC-MS/MS Method for Monoethyl Adipate in Human Urine

This protocol describes the quantification of **monoethyl adipate** in human urine, a common matrix for biomonitoring studies. The method includes enzymatic hydrolysis to account for conjugated metabolites.

a. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

- To a 1 mL aliquot of human urine, add 100 µL of a β-glucuronidase/arylsulfatase solution in a suitable buffer (e.g., ammonium acetate, pH 5.5).[4]
- Incubate the mixture at 37°C for 2 hours to deconjugate glucuronidated and sulfated metabolites.[4]
- After incubation, acidify the sample with formic acid.

- Condition a solid-phase extraction (SPE) cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol followed by acidified water.[\[5\]](#)
- Load the urine sample onto the SPE cartridge.
- Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
- Elute the **monoethyl adipate** with an appropriate organic solvent, such as acetonitrile or ethyl acetate.[\[5\]](#)
- Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Conditions

- HPLC System: A high-performance liquid chromatography system capable of gradient elution.
- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.2 μ m) is suitable for separation.[\[6\]](#)
- Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of a modifier like formic acid to improve ionization.[\[1\]](#)
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[\[5\]](#) The transition of the precursor ion (the deprotonated molecule $[M-H]^-$) to specific product ions should be optimized. For **monoethyl adipate** (C₈H₁₄O₄, MW: 174.19), the precursor ion would be m/z 173.1. Product ions would result from fragmentation of the ester and carboxylic acid moieties.



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Caption: LC-MS/MS workflow for **monoethyl adipate** analysis.

GC-MS Method for Monoethyl Adipate in Environmental Water Samples

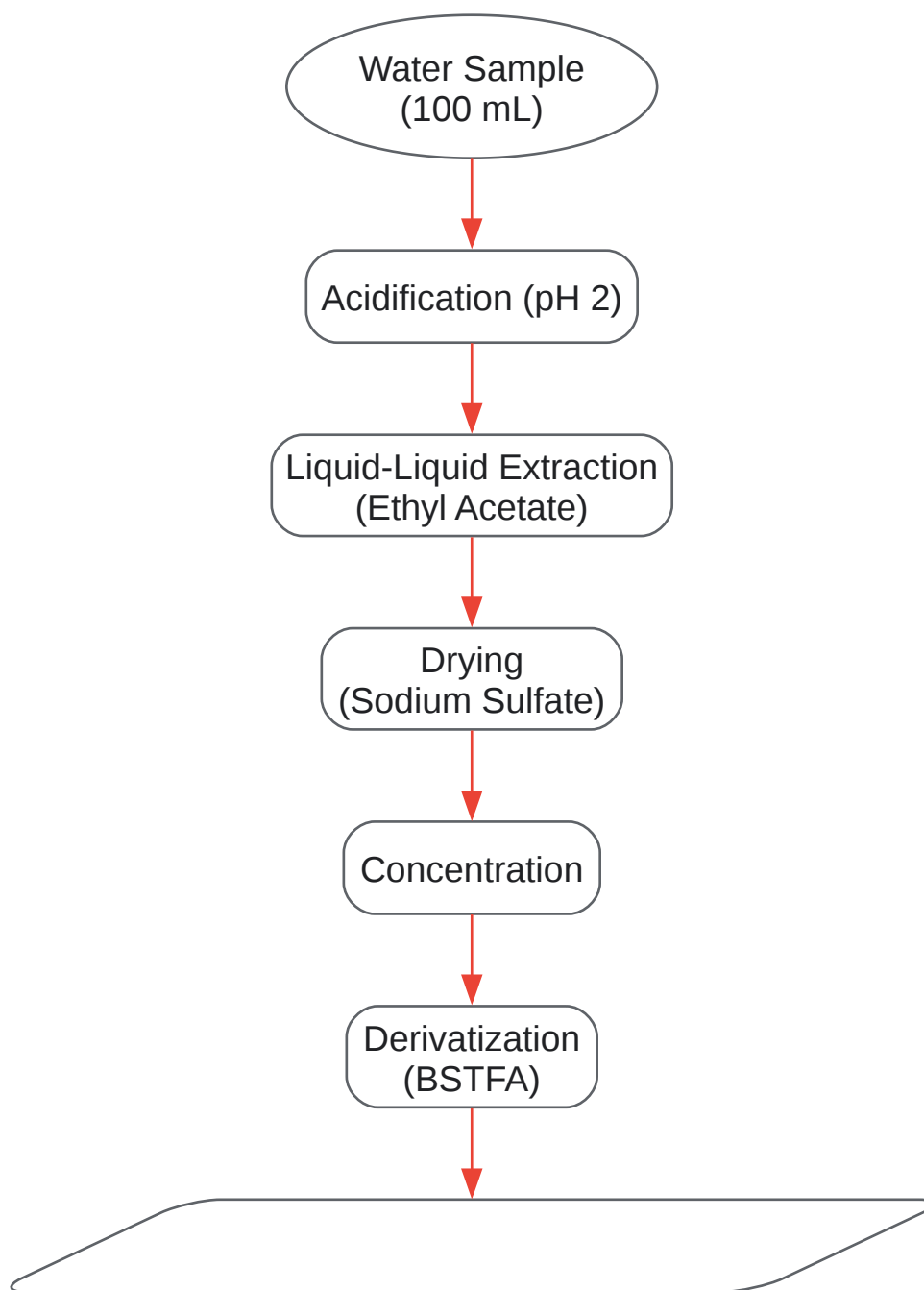
This protocol is suitable for the analysis of **monoethyl adipate** in water samples and includes a derivatization step to enhance analyte volatility for GC-MS analysis.

a. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

- Acidify a 100 mL water sample with a strong acid (e.g., HCl) to a pH of approximately 2.
- Extract the sample twice with 50 mL of a suitable organic solvent such as ethyl acetate or a mixture of hexane and diethyl ether in a separatory funnel.
- Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Evaporate the solvent to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
- Derivatization: Add a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the concentrated extract.[7][8]
- Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivative of **monoethyl adipate**. [7]
- After cooling, the sample is ready for GC-MS analysis.

b. GC-MS Conditions

- GC System: A gas chromatograph with a capillary column.
- Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.
- Injector Temperature: 250 - 280°C.
- Oven Temperature Program: A temperature gradient is used to separate the analytes, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C).
- Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode at 70 eV.
- Detection: Selected Ion Monitoring (SIM) is used for quantification, targeting characteristic ions of the derivatized **monoethyl adipate**.



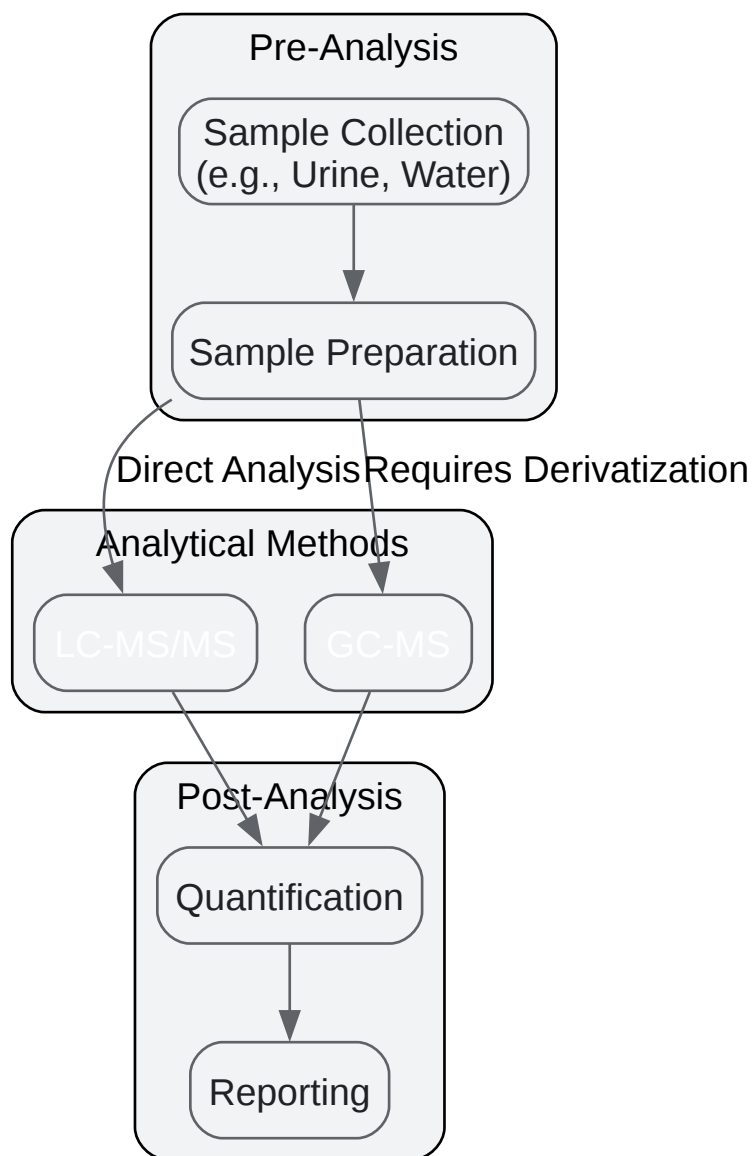
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Caption: GC-MS sample preparation and analysis workflow.

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample collection to final data interpretation. The choice between LC-MS/MS and GC-MS often depends on the sample

matrix, required sensitivity, and available instrumentation.



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